molecular formula C9H9ClINO B8174934 2-Chloro-6-iodo-N,N-dimethylbenzamide

2-Chloro-6-iodo-N,N-dimethylbenzamide

Cat. No.: B8174934
M. Wt: 309.53 g/mol
InChI Key: WXYNIDASKZHXOQ-UHFFFAOYSA-N
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Description

2-Chloro-6-iodo-N,N-dimethylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of both chlorine and iodine atoms attached to a benzene ring, along with a dimethylamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-iodo-N,N-dimethylbenzamide typically involves the halogenation of N,N-dimethylbenzamide. One common method is the sequential introduction of chlorine and iodine atoms to the benzene ring. The process may involve the use of reagents such as thionyl chloride for chlorination and iodine monochloride for iodination. The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine or iodine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.

    Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom serves as a reactive site for the formation of carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-6-iodo-N,N-dimethylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-6-iodo-N,N-dimethylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity by forming stable complexes with the active site or by inducing conformational changes in the protein structure.

Comparison with Similar Compounds

    2-Chloro-N,N-dimethylbenzamide: Lacks the iodine atom, which may affect its reactivity and binding properties.

    6-Iodo-N,N-dimethylbenzamide: Lacks the chlorine atom, which may influence its chemical behavior and applications.

    2-Bromo-6-iodo-N,N-dimethylbenzamide:

Uniqueness: 2-Chloro-6-iodo-N,N-dimethylbenzamide is unique due to the presence of both chlorine and iodine atoms, which confer distinct chemical properties and reactivity. This dual halogenation can enhance its versatility in synthetic applications and its potential as a pharmacophore in medicinal chemistry.

Biological Activity

2-Chloro-6-iodo-N,N-dimethylbenzamide is an organic compound belonging to the benzamide class, characterized by the presence of both chlorine and iodine atoms attached to a benzene ring, along with a dimethylamide group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and enzyme inhibition.

The synthesis of this compound typically involves halogenation processes where N,N-dimethylbenzamide is treated with chlorine and iodine reagents. Common methods include the use of thionyl chloride for chlorination and iodine monochloride for iodination, often under solvent conditions such as dichloromethane at varying temperatures from room temperature to reflux .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The halogen substituents enhance the compound's binding affinity and specificity towards these targets. It may inhibit enzyme activity through stable complex formation with active sites or by inducing conformational changes in protein structures .

Biological Activities

Recent studies have highlighted various biological activities associated with this compound:

  • Enzyme Inhibition : The compound has been investigated for its role in inhibiting specific enzymes, which is crucial for understanding its potential therapeutic applications.
  • Antitumor Activity : Similar benzamide derivatives have shown promise in inhibiting tumor cell growth, suggesting that this compound may exhibit similar properties .
  • Anti-inflammatory Effects : Research indicates that compounds with similar structures can exert anti-inflammatory effects, which may be relevant for developing treatments for inflammatory diseases .

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays have demonstrated that halogenated benzamides can effectively inhibit certain cancer cell lines. For instance, compounds structurally related to this compound have shown significant cytotoxicity against breast cancer cells .
  • Mechanistic Insights : A study focusing on enzyme kinetics revealed that the compound could significantly reduce enzyme activity in a dose-dependent manner, indicating its potential as a lead compound for drug development targeting specific pathways involved in cancer progression .
  • Comparison with Other Benzamides : Comparative studies between this compound and other halogenated benzamides (e.g., 4-Chloro-N,N-dimethylbenzamide) suggest enhanced biological activity due to the unique combination of chlorine and iodine substituents, which may influence their pharmacological profiles .

Data Summary Table

Biological Activity Mechanism Reference
Enzyme InhibitionBinding to active sites leading to reduced activity
Antitumor ActivityInduction of apoptosis in cancer cells
Anti-inflammatory EffectsModulation of inflammatory pathways

Properties

IUPAC Name

2-chloro-6-iodo-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClINO/c1-12(2)9(13)8-6(10)4-3-5-7(8)11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXYNIDASKZHXOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=CC=C1I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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